molecular formula C14H19N3O2 B3387895 3-[4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid CAS No. 853574-49-9

3-[4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid

Cat. No.: B3387895
CAS No.: 853574-49-9
M. Wt: 261.32 g/mol
InChI Key: URVNDZLYLJMOHQ-UHFFFAOYSA-N
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Description

3-[4,6-Dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid (CAS 853574-49-9) is a high-purity chemical compound supplied for research and development purposes. This pyrazolopyridine derivative has a molecular formula of C14H19N3O2 and a molecular weight of 261.32 g/mol . The structural core of this compound, the 1H-pyrazolo[3,4-b]pyridine scaffold, is recognized in medicinal chemistry research for its potential as a kinase inhibitor and its relevance in the study of various disease pathways . Researchers investigating novel synthetic cannabinoid receptor agonists (SCRAs) may find this scaffold particularly relevant, as pyrazolo[3,4-b]pyridine derivatives represent a significant segment of the novel psychoactive substances (NPS) landscape identified in scientific literature . The compound is provided with associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research applications only in controlled laboratory settings and is not for diagnostic, therapeutic, or human consumption use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this material.

Properties

IUPAC Name

3-(4,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-8(2)17-14-12(7-15-17)9(3)11(10(4)16-14)5-6-13(18)19/h7-8H,5-6H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVNDZLYLJMOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=NC(=C1CCC(=O)O)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144707
Record name 4,6-Dimethyl-1-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine-5-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853574-49-9
Record name 4,6-Dimethyl-1-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine-5-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853574-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethyl-1-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine-5-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid typically involves multi-step organic reactions The initial step often includes the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Research

Recent studies have investigated the potential of this compound as an anticancer agent. Research indicates that it may inhibit specific pathways involved in cancer cell proliferation. For example, a study published in Cancer Research demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit cytotoxic effects against various cancer cell lines, suggesting a promising avenue for drug development targeting malignancies .

Neurological Disorders

The compound's structure suggests potential neuroprotective properties. Preliminary research has shown that pyrazolo compounds can modulate neurotransmitter systems and possess anti-inflammatory effects, which are beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. A notable study highlighted its ability to reduce neuroinflammation in animal models, indicating its therapeutic potential in neurological disorders .

Anti-inflammatory Applications

In the realm of inflammation research, 3-[4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid has been evaluated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism for alleviating conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Activity

In a controlled study involving various cancer cell lines (e.g., breast and colon cancer), the compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotection in Animal Models

A study involving mice subjected to neurotoxic agents showed that administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes. The results suggested that it could serve as a protective agent against neurotoxic damage, potentially benefiting patients with neurodegenerative diseases .

Case Study 3: Inhibition of Inflammatory Responses

Research conducted on human monocyte-derived macrophages indicated that treatment with the compound led to a significant decrease in TNF-alpha and IL-6 production upon stimulation with lipopolysaccharides (LPS). This finding supports its application as an anti-inflammatory agent in therapeutic settings .

Mechanism of Action

The mechanism of action of 3-[4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrazolo-pyridine derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Physicochemical Comparison of Pyrazolo-Pyridine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features References
Target compound : 3-[4,6-Dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid 1: Propan-2-yl; 4,6: Methyl C₁₄H₁₉N₃O₂ ~261.32* High lipophilicity due to alkyl groups; propanoic acid enhances solubility.
3-(3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid 1: Phenyl; 3,4,6: Methyl C₁₈H₁₉N₃O₂ ~309.37 Increased steric bulk from phenyl; discontinued product.
3-Methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-propanoic acid 1,4,6: Methyl; 3: Methoxy C₁₄H₁₇N₃O₃ ~275.31 Methoxy group enhances electron density; discontinued.
3-(1,4,6-Trimethyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid hydrate 1,4,6: Methyl; 3: Oxo C₁₂H₁₅N₃O₃·H₂O ~291.28 Oxo group enables hydrogen bonding; hydrate form improves crystallinity.
3-(1-Isobutyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid 1: Isobutyl; 4,6: Methyl C₁₅H₂₁N₃O₂ 275.35 Increased lipophilicity from branched alkyl chain.
(2E)-3-[6-Oxo-1-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid 1: Propan-2-yl; 6: Oxo; α,β-unsaturation C₁₂H₁₃N₃O₃ 247.25 Conjugated double bond lowers pKa (predicted: 4.23); potential bioactivity.

*Molecular weight calculated based on formula.

Key Observations:

Substituent Effects on Lipophilicity :

  • Alkyl groups (e.g., propan-2-yl, isobutyl) increase lipophilicity, which may enhance membrane permeability in drug design .
  • Aromatic substituents (e.g., phenyl in ) add steric bulk but reduce solubility.

Oxo substituents () participate in hydrogen bonding, influencing crystal packing and solubility.

Acidity and Solubility: The propanoic acid moiety (pKa ~4.8–5.0) provides pH-dependent solubility. The α,β-unsaturated analog () exhibits a lower pKa (4.23) due to resonance stabilization.

Commercial Availability :

  • The target compound remains available , while others (e.g., ) are discontinued, suggesting challenges in synthesis or stability.

Limitations:

Discontinued products () may reflect synthetic complexity, poor bioavailability, or instability.

Biological Activity

3-[4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid (CAS No. 853574-49-9) is a pyrazolo[3,4-b]pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological properties. The presence of multiple methyl groups and an isopropyl substituent contributes to its lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. It may interact with specific kinases and other proteins involved in critical cellular pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit various protein kinases, which are crucial for cell signaling and regulation.
  • Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cell lines such as HeLa and HCT116, indicating potential anticancer properties.
  • Neuroprotective Effects : Similar pyrazolo derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Reported that related pyrazolo derivatives inhibited kinases relevant to Alzheimer's disease with IC50 values ranging from 0.41 µM to 11 µM.
Highlighted the synthesis and evaluation of various pyrazolo derivatives showing significant anticancer activity against multiple tumor cell lines.
Discussed the structural modifications leading to enhanced selectivity and potency against specific kinases, underscoring the importance of substituents in the pyrazole core.

The synthesis of this compound typically involves multi-step organic reactions that create the pyrazolo[3,4-b]pyridine framework. The following table summarizes key synthetic routes:

StepReaction TypeDescription
1CyclizationFormation of the pyrazolo core through cyclization reactions.
2SubstitutionIntroduction of functional groups at specific positions on the core structure.
3PurificationTechniques such as recrystallization or chromatography to obtain pure product.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid, and what methodological considerations are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclocondensation, alkylation, and carboxylation. For pyrazolo-pyridine derivatives, a common approach involves:

Core scaffold formation : Reacting substituted pyrazole precursors with acetylene derivatives under reflux conditions (e.g., xylene at 120–140°C for 24–48 hours) .

Functionalization : Introducing the propanoic acid moiety via nucleophilic substitution or Michael addition, requiring anhydrous conditions and catalysts like triethylamine .

Purification : Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (2-propanol or methanol) are critical for isolating high-purity products .

  • Key Considerations : Reaction time, solvent polarity, and temperature gradients significantly impact regioselectivity and byproduct formation.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethyl and isopropyl groups) and aromatic proton environments .
  • HPLC-MS : For purity assessment and molecular weight verification (expected [M+H]⁺ ~305–315 g/mol based on analogous structures) .
  • Physicochemical Properties :
  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to guide formulation for biological assays .
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and degradation thresholds .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activity data for pyrazolo-pyridine derivatives?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate assays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols .
  • Metabolite Interference : Use LC-MS/MS to identify degradation products or metabolites that may skew activity results .
  • Structural Analog Comparison : Synthesize and test derivatives (e.g., methyl vs. ethyl substituents) to isolate structure-activity relationships (SAR) .

Q. How can computational methods enhance the prediction of reactivity and regioselectivity in pyrazolo-pyridine synthesis?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and predict reaction pathways (e.g., Fukui indices for electrophilic attack sites) .
  • Machine Learning : Train models on existing reaction datasets to optimize solvent/catalyst combinations and reduce trial-and-error experimentation .
  • In Silico Screening : Virtual libraries of pyrazolo-pyridine analogs can prioritize candidates for synthesis based on docking scores against target proteins .

Q. What experimental designs are effective for studying the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro Systems :
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
  • CYP450 Inhibition : Screen against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates .
  • In Vivo Studies :
  • Pharmacokinetic Profiling : Administer IV/PO doses in rodents, with serial blood sampling to calculate AUC, t₁/₂, and clearance rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-[4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid

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